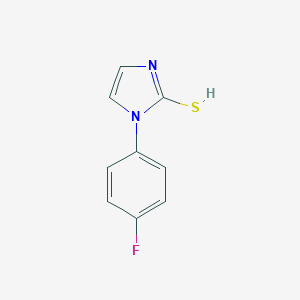

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYZXHXGBADGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938522 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-07-2 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-07-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione can be synthesized through various methods. One common approach involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with imidazole to yield the desired product. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of novel materials and compounds with specific properties.

Synthesis of Derivatives

- The compound can undergo various reactions, such as oxidation, reduction, and nucleophilic substitution, to yield different derivatives. For example:

- Oxidation : Can produce sulfoxides or sulfones using reagents like hydrogen peroxide.

- Reduction : Can yield thiols using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution : Allows for the introduction of different substituents on the aromatic ring.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Specifically, it has shown interactions with various biological targets:

Enzyme Inhibition

- Monoacylglycerol Lipase (MAGL) : This enzyme is involved in the degradation of endocannabinoids, and inhibition by this compound may have implications for pain management and inflammation control.

Ion Channel Modulation

- The compound also affects transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are critical in nociceptive signaling pathways. This modulation could lead to advancements in pain relief therapies.

Medicine

The medicinal applications of this compound are particularly promising:

Antifungal and Anticancer Agents

- Research indicates that this compound exhibits antifungal activity and potential anticancer properties. Its ability to inhibit specific enzymes or modulate receptor activity may contribute to its effectiveness in treating various diseases.

Industry

In industrial applications, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique electronic characteristics make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thione group may form hydrogen bonds or coordinate with metal ions in the active site.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Imidazole-2(3H)-thione derivatives are distinguished by substituents on the arylideneamino group (N1) and the 5-aryl group. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br, F) improve thermal stability but may reduce solubility.

- Hydroxy/methoxy groups enhance biological activity, likely due to hydrogen bonding with targets .

Physical and Spectral Properties

Notes:

- Decomposition in the target compound suggests thermal instability compared to chlorinated analogs .

- C=S stretching in IR (~1250–1350 cm⁻¹) is consistent across derivatives .

Key Findings :

- Fluorophenyl derivative’s bioactivity remains uncharacterized, but structural analogs with electron-donating groups (e.g., 4d, 5) show promising efficacy and safety .

- Methoxy (4d) and hydroxy (5) substituents reduce off-target effects in normal cells .

Crystal and Supramolecular Features

Biological Activity

1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a thiol group attached to an imidazole ring, which is known for its ability to interact with various biological targets. The fluorophenyl substituent enhances its lipophilicity and may influence its binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins and enzymes through the thiol group. This interaction can lead to the inhibition of enzymatic activities, particularly in pathways involving oxidative stress and inflammation. The compound's structure allows it to effectively bind to hydrophobic pockets in target proteins, enhancing its specificity and potency .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of imidazole-2-thiones, including this compound. In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values in the low micromolar range, indicating potent antiproliferative effects.

- HL-60 (leukemia) : Similar cytotoxic profiles were observed.

- HCT-116 (colon cancer) : Variable activity depending on substituents on the phenyl ring .

The mechanism of action involves induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, as evidenced by flow cytometric analysis .

Antiviral Activity

Compounds related to imidazole-2-thiones have shown promising antiviral activity against HIV. Specifically, derivatives have been reported to inhibit HIV-1 replication with efficacy comparable to established antiviral agents like Nevirapine . The proposed mechanism involves interference with viral replication processes through enzyme inhibition.

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. Studies indicate that certain complexes formed by imidazole-2-thiones exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus species. This is attributed to their ability to disrupt fungal cell membrane integrity .

Study 1: Anticancer Assessment

A study conducted on a series of imidazole derivatives, including this compound, evaluated their antiproliferative effects on MCF-7 cells. The most active compounds showed IC50 values below 10 µM, with significant induction of apoptosis confirmed through Annexin V assays .

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of imidazole derivatives against HIV. The study highlighted that specific modifications in the imidazole ring enhanced antiviral activity, suggesting structural optimization could lead to more effective treatments for viral infections .

Research Findings Summary

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | <10 µM | Induction of apoptosis, G2/M arrest |

| Antiviral | HIV-1 | Comparable to Nevirapine | Enzyme inhibition |

| Antifungal | Candida albicans | Not specified | Disruption of cell membrane integrity |

Q & A

Basic: What are the common synthetic routes for 1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazole ring via condensation of aldehydes or ketones with amines under acid catalysis . Thiolation is then achieved using thiourea or potassium thiocyanate (KSCN) in anhydrous methanol, often with pyridinium chloride as a catalyst . For example, similar imidazole-2(3H)-thiones are synthesized by reacting fluorinated benzoyl chlorides with imidazole precursors, followed by sulfur incorporation . Key steps include:

- Ring formation : Condensation of 4-fluorobenzaldehyde derivatives with thiourea.

- Thiolation : Treatment with KSCN under controlled temperatures (<20°C) to avoid byproducts .

Basic: How is the crystal structure of this compound characterized?

Answer:

X-ray crystallography is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with parameters:

| Parameter | Value |

|---|---|

| a (Å) | 15.6504(6) |

| b (Å) | 5.7055(2) |

| c (Å) | 19.4320(7) |

| β (°) | 95.371(2) |

| V (ų) | 1727.5 |

Hydrogen bonding (N–H···S) forms centrosymmetric dimers, critical for stability . SHELX software (e.g., SHELXL for refinement) is used to resolve non-hydrogen atomic positions, with R₁ values <0.04 .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

Byproduct formation (e.g., oxidized imidazole N-oxides) is mitigated via:

- Temperature control : Maintaining reactions below 20°C to suppress side reactions .

- Catalyst selection : Pyridinium chloride enhances regioselectivity in thiolation steps .

- Solvent choice : Anhydrous methanol reduces hydrolysis of intermediates .

Example : In a multicomponent synthesis, equimolar ratios of amines, aldehydes, and isocyanides yield >70% purity when monitored by ESI-TOF mass spectrometry .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies (e.g., variable antimicrobial efficacy) arise from:

- Purity issues : Validate compound purity via HPLC (>95%) and NMR .

- Assay variability : Use orthogonal assays (e.g., broth microdilution vs. agar diffusion) .

- Structural analogs : Compare with derivatives like 4-(4-chlorophenyl)-1H-imidazole-2-thiol, noting fluorine’s role in lipophilicity .

Advanced: What role do hydrogen bonds play in the compound’s crystal packing?

Answer:

N–H···S hydrogen bonds (2.8–3.0 Å) form R₂²(8) graph-set motifs, stabilizing dimeric units . C–H···π interactions (e.g., with fluorophenyl groups) further enhance packing efficiency. Computational tools like ORTEP-3 visualize these networks, aiding in polymorphism studies .

Basic: What biological activities are associated with this compound?

Answer:

Imidazole-thiones exhibit:

- Antimicrobial activity : Against Staphylococcus aureus (MIC: 8–16 µg/mL) via membrane disruption .

- Anticancer potential : IC₅₀ values <10 µM in breast cancer cell lines, linked to thiocarbonyl redox activity .

- Enzyme inhibition : Targets like glycogen synthase kinase-3β (GSK-3β) with Kᵢ ~50 nM .

Advanced: How to design structure-activity relationship (SAR) studies for enhanced activity?

Answer:

Key strategies include:

- Substituent modification : Introduce electron-withdrawing groups (e.g., –CF₃) at the phenyl ring to boost GSK-3β affinity .

- Thiocarbonyl optimization : Replace sulfur with selenium for improved redox modulation .

- Fluorine positioning : Para-fluorine enhances metabolic stability vs. ortho-substitution .

| Derivative | Activity Enhancement | Reference |

|---|---|---|

| 4-Trifluoromethyl | 2× increase in Kᵢ (GSK-3β) | |

| 3,5-Dichloro | 5× antimicrobial potency |

Advanced: What computational methods aid in target identification?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.